Pentaerythritol-d8 Pentaerythritol-d8
Brand Name: Vulcanchem
CAS No.: 82414-60-6
VCID: VC0024442
InChI: InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2/i1D2,2D2,3D2,4D2
SMILES: C(C(CO)(CO)CO)O
Molecular Formula: C5H12O4
Molecular Weight: 144.196

Pentaerythritol-d8

CAS No.: 82414-60-6

Reference Standards

VCID: VC0024442

Molecular Formula: C5H12O4

Molecular Weight: 144.196

Pentaerythritol-d8 - 82414-60-6

CAS No. 82414-60-6
Product Name Pentaerythritol-d8
Molecular Formula C5H12O4
Molecular Weight 144.196
IUPAC Name 1,1,3,3-tetradeuterio-2,2-bis[dideuterio(hydroxy)methyl]propane-1,3-diol
Standard InChI InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2/i1D2,2D2,3D2,4D2
Standard InChIKey WXZMFSXDPGVJKK-SVYQBANQSA-N
SMILES C(C(CO)(CO)CO)O
Synonyms 2,2-Bis(hydroxymethyl-d2)-1,3-propane-1,1,3,3-d4-diol; 1,1,1-Tris(hydroxymethyl)ethanol-d8; Auxinutril-d8; Charmor PM 15-d8; Maxinutril-d8; Monopentaerythritol-d8; Monopentek-d8; NSC 8100-d8; Penetek-d8; Pentarit-d8; Tetramethylolmethane-d8;
PubChem Compound 46782694
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator